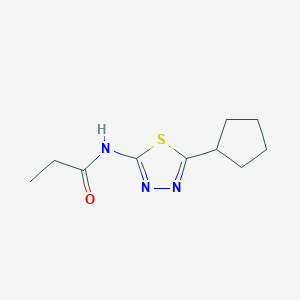
N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)propanamide, also known as CPI-1189, is a chemical compound that has been extensively studied for its potential therapeutic properties. CPI-1189 belongs to the class of compounds known as thiadiazoles, which have been shown to possess a wide range of biological activities.
Scientific Research Applications
N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)propanamide has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)propanamide has also been shown to have potential as a treatment for Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Mechanism of Action
The mechanism of action of N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)propanamide is not fully understood. However, it has been shown to modulate the activity of several key signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway. N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)propanamide has also been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
Biochemical and physiological effects:
N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)propanamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)propanamide has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are enzymes involved in the production of inflammatory mediators. In addition, N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)propanamide has been shown to have neuroprotective effects, including the ability to reduce oxidative stress and apoptosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)propanamide is its broad range of potential therapeutic applications. However, there are also several limitations to its use in lab experiments. N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)propanamide is a relatively complex molecule, which can make it difficult to synthesize and purify. In addition, N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)propanamide has been shown to have low solubility in water, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research on N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)propanamide. One area of interest is the development of more efficient synthesis methods for N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)propanamide and related compounds. Another area of interest is the further exploration of N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)propanamide's potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Finally, there is a need for further research into the mechanism of action of N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)propanamide, which could help to identify new targets for drug development.
Synthesis Methods
The synthesis of N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)propanamide involves the reaction of 5-cyclopentyl-1,3,4-thiadiazol-2-amine with propionyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography. The yield of N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)propanamide is typically around 50%.
properties
IUPAC Name |
N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS/c1-2-8(14)11-10-13-12-9(15-10)7-5-3-4-6-7/h7H,2-6H2,1H3,(H,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPHSZFNGNXHTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(4-methoxy-3-nitrobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5844000.png)
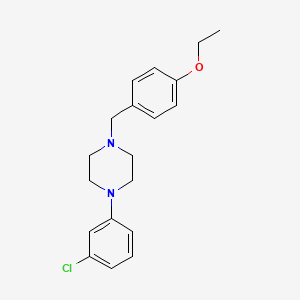
![{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B5844013.png)
![1-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5844024.png)
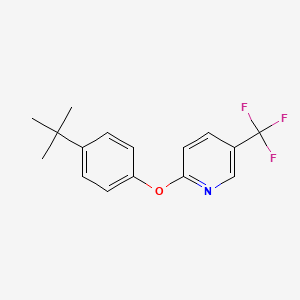
![N'-[2-(4-biphenylyloxy)acetyl]-2-furohydrazide](/img/structure/B5844046.png)

![methyl 4-methyl-3-(2-{1-[4-(trifluoromethoxy)phenyl]ethylidene}hydrazino)-2-thiophenecarboxylate](/img/structure/B5844054.png)
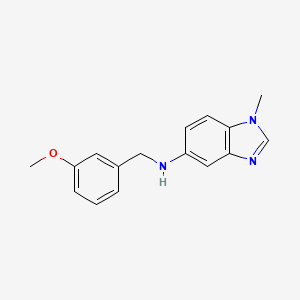
![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(4-bromophenyl)acetamide](/img/structure/B5844069.png)
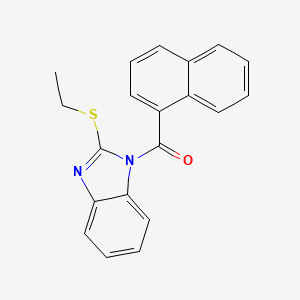
![ethyl 1-{2-[(4-methoxy-2-nitrophenyl)amino]-2-oxoethyl}-4-piperidinecarboxylate](/img/structure/B5844077.png)
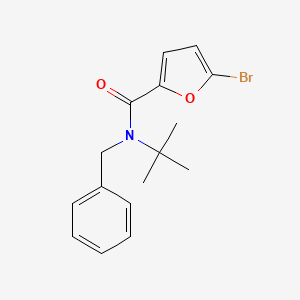
![4-[2-(1-methyl-4-nitro-1H-pyrazol-5-yl)vinyl]morpholine](/img/structure/B5844098.png)